1,3-Diphenoxy-2-propanol
CAS No.: 622-04-8
Cat. No.: VC1960256
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 622-04-8 |
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Molecular Formula | C15H16O3 |
Molecular Weight | 244.28 g/mol |
IUPAC Name | 1,3-diphenoxypropan-2-ol |
Standard InChI | InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Standard InChI Key | NKCVHIPHZCIEFC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O |
Canonical SMILES | C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O |
Melting Point | 81.5 °C |
Introduction
1,3-Diphenoxy-2-propanol (CAS 622-04-8) is an aryloxypropanediol compound with dual phenoxy groups attached to a propane backbone. Its molecular formula is C₁₅H₁₆O₃, and it serves as a versatile intermediate in organic synthesis and industrial applications. Below is a structured analysis of its properties, synthesis, and applications, supported by diverse research findings.
Synthesis Methods
The synthesis of 1,3-diphenoxy-2-propanol typically involves:
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Epichlorohydrin-Phenol Reaction: Reacting epichlorohydrin with phenol under alkaline conditions to form phenyl glycidyl ether, followed by further reaction with phenol .
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Alternative Routes: Methods involving glycerol derivatives or bis-aryloxypropanol intermediates, as explored in antileishmanial drug research .
These processes yield a white crystalline powder with a purity ≥98% .
Industrial Applications
Polymer Stabilization
1,3-Diphenoxy-2-propanol acts as a:
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Heat Stabilizer: Scavenges free radicals during polymer degradation, preserving mechanical properties .
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Flow Modifier: Reduces viscosity in hot-melt adhesives and coatings, improving processing efficiency .
Antioxidant Activity
Its phenolic groups donate hydrogen atoms to neutralize oxidative radicals, extending polymer lifespan under thermal stress .
Pharmaceutical Research
Recent studies highlight its potential in drug development:
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Antileishmanial Activity: Derivatives like 1,3-bis(aryloxy)propan-2-amines show IC₅₀ values <10 μM against Leishmania amazonensis, reducing parasite burden in macrophages by >95% .
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Structure-Activity Relationship: Lipophilicity and substituent position on aryl rings influence efficacy and selectivity .
Comparison with Analogous Compounds
Compound | Structure | Key Differences |
---|---|---|
3-Phenoxy-1,2-propanediol | C₁₂H₁₄O₃ | Lacks one phenoxy group; lower thermal stability |
Diphenyl Ether | C₁₂H₁₀O | Simpler ether structure; used as solvent |
4-Phenylphenol | C₁₂H₁₀O | Antibacterial properties; limited polymer use |
The dual phenoxy groups in 1,3-diphenoxy-2-propanol enhance its utility in high-temperature polymer applications.
Research Directions
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